2,2-Dimethyl-3-heptanone
Overview
Description
2,2-Dimethyl-3-heptanone is an organic compound with the molecular formula C₉H₁₈O It is a ketone characterized by a heptane backbone with two methyl groups attached to the second carbon and a carbonyl group on the third carbonIt is a colorless liquid with a distinct odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-heptanone can be synthesized through the dehydrogenation of 2,2-dimethyl-3-pentanone in the presence of an acid catalyst and excess methanol . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired ketone.
Industrial Production Methods: In industrial settings, this compound is produced using similar dehydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
2,2-Dimethyl-3-heptanone has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-heptanone involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
2,2-Dimethyl-3-pentanone: Similar in structure but with a shorter carbon chain.
3-Heptanone: Lacks the two methyl groups on the second carbon.
2,2-Dimethyl-4-heptanone: Similar structure but with the carbonyl group on the fourth carbon.
Uniqueness: 2,2-Dimethyl-3-heptanone is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other ketones may not be as effective.
Properties
IUPAC Name |
2,2-dimethylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-7-8(10)9(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMHETMAEHQFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172576 | |
Record name | 2,2-Dimethyl-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-97-8 | |
Record name | 2,2-Dimethyl-3-heptanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019078978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-3-heptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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